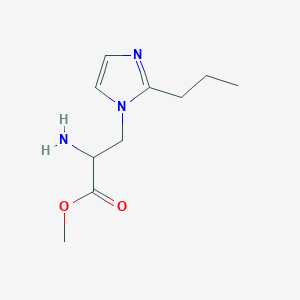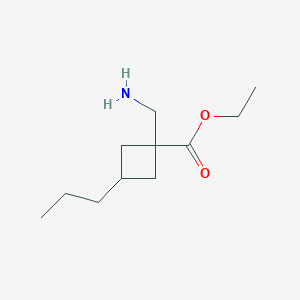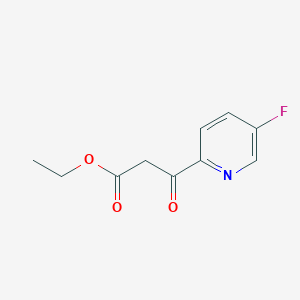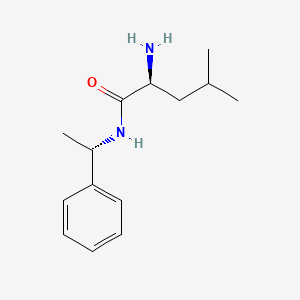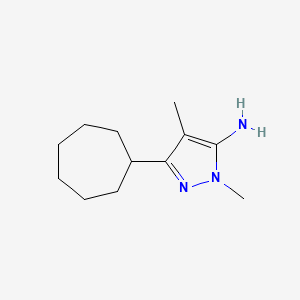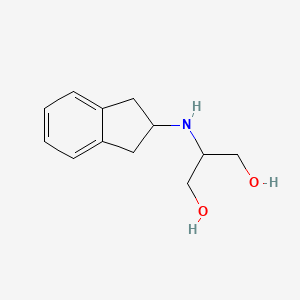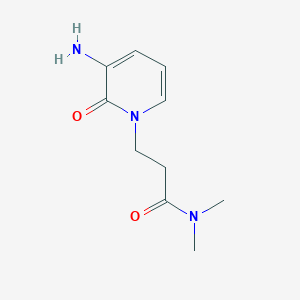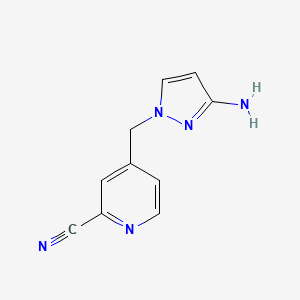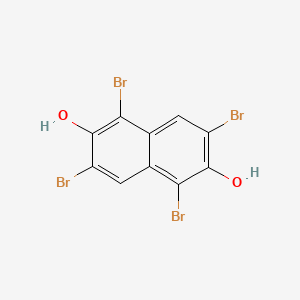
1,3,5,7-Tetrabromo-2,6-naphthalenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetrabromo-2,6-naphthalenediol is a brominated derivative of naphthalenediol, characterized by the presence of four bromine atoms at positions 1, 3, 5, and 7 on the naphthalene ring. This compound has the molecular formula C10H4Br4O2 and a molecular weight of 475.75 g/mol . It is known for its high melting point of 279-282°C and density of 2.569 g/cm³ .
Preparation Methods
The synthesis of 1,3,5,7-Tetrabromo-2,6-naphthalenediol typically involves the bromination of 2,6-naphthalenediol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3,5,7-Tetrabromo-2,6-naphthalenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield hydroxylated derivatives.
Scientific Research Applications
1,3,5,7-Tetrabromo-2,6-naphthalenediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity against various biological targets.
Industry: It is used in the manufacture of flame retardants and other brominated materials.
Mechanism of Action
The mechanism by which 1,3,5,7-Tetrabromo-2,6-naphthalenediol exerts its effects is primarily through its bromine atoms, which can participate in various chemical interactions. The bromine atoms can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with molecular targets .
Comparison with Similar Compounds
1,3,5,7-Tetrabromo-2,6-naphthalenediol can be compared with other brominated naphthalenediols, such as:
1,3,5,7-Tetrabromo-2,7-naphthalenediol: Similar structure but with different bromination pattern.
1,3,5,7-Tetrabromo-1,6-naphthalenediol: Another isomer with bromine atoms at different positions.
1,3,5,7-Tetrabromo-2,6-dihydroxynaphthalene: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C10H4Br4O2 |
|---|---|
Molecular Weight |
475.75 g/mol |
IUPAC Name |
1,3,5,7-tetrabromonaphthalene-2,6-diol |
InChI |
InChI=1S/C10H4Br4O2/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2,15-16H |
InChI Key |
ZQPBPAPLDFPASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)O)Br)C=C(C(=C2Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)
